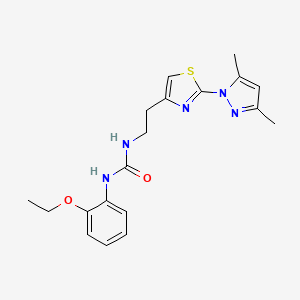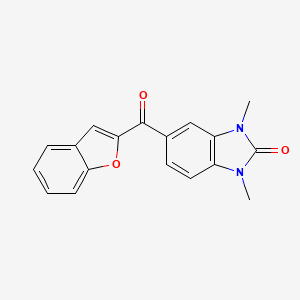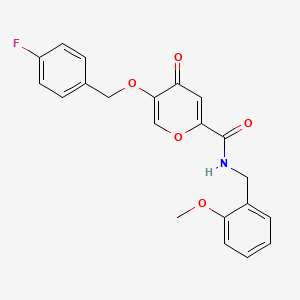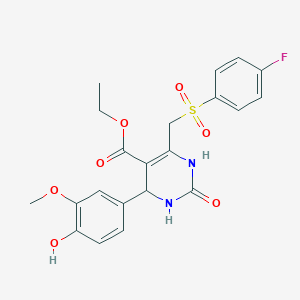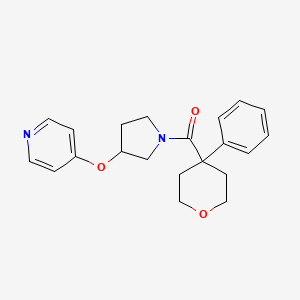
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention from the scientific community due to its potential therapeutic applications. C646 is a potent and selective inhibitor of the histone acetyltransferase (HAT) enzyme, which plays a crucial role in the regulation of gene expression.
Mecanismo De Acción
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide works by binding to the active site of the HAT enzyme, thereby inhibiting its activity. The HAT enzyme is responsible for acetylating histones, which leads to the activation of gene expression. By inhibiting the HAT enzyme, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide prevents the acetylation of histones, leading to the repression of gene expression.
Biochemical and Physiological Effects:
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In animal models of diabetes, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is its potency and selectivity for the HAT enzyme. This makes it an ideal tool for studying the role of the HAT enzyme in various biological processes. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is readily available and easy to use in lab experiments. However, one limitation of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide. One area of research is the identification of novel HAT inhibitors with improved potency and selectivity. Additionally, the therapeutic potential of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide in other diseases such as cardiovascular diseases and neurodegenerative diseases should be further explored. Finally, the development of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide as a clinical drug for the treatment of cancer and other diseases should be investigated.
Conclusion:
In conclusion, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is a small molecule inhibitor with significant potential for therapeutic applications. Its inhibition of the HAT enzyme has been shown to have antitumor effects and potential therapeutic applications in other diseases. While there are limitations to its use in lab experiments, the future directions for the study of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide are promising.
Métodos De Síntesis
The synthesis of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide involves the reaction of 7-amino-2-methylchromene-3-carboxylic acid with diethylamine and 4-bromo-1,1'-biphenyl-4-carbonyl chloride. The reaction is carried out in the presence of a base and a solvent such as acetonitrile. The resulting product is then purified by column chromatography to obtain 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the HAT enzyme. The HAT enzyme is known to be overexpressed in various types of cancer, and its inhibition by 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have antitumor effects. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been studied for its potential therapeutic applications in other diseases such as inflammation, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
7-(diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-3-29(4-2)22-15-12-20-16-23(25(27)30)26(31-24(20)17-22)28-21-13-10-19(11-14-21)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H2,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEGDNBJIBLJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C4=CC=CC=C4)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

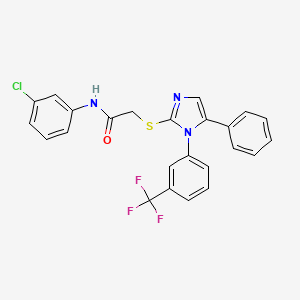

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)
![benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2452400.png)

![3-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]-2-butanone](/img/structure/B2452402.png)
